6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule combining various functional groups, including thiadiazole, pyranone, and benzoate structures
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of multi-step reactions involving precise control of conditions such as temperature, pH, and solvent environment. Initial steps often include the creation of individual substructures, which are then coupled via intermediates such as activated esters or through nucleophilic substitution reactions.
Formation of 1,3,4-Thiadiazole Core: : This involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazide.
Esterification and Amidation: : Attaching the 2-bromobenzoate moiety via esterification and the 2-ethylbutanamido group via amidation under appropriate catalytic conditions.
Final Coupling: : The key step involves the coupling of the 1,3,4-thiadiazole derivative with the pyranone structure under anhydrous conditions using a suitable base.
Industrial Production Methods: In an industrial setting, these reactions are scaled up in batch or continuous flow reactors to ensure consistency and quality. Automation and stringent quality control protocols are critical in this process to manage yields and purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions particularly at the sulfur-containing thiadiazole moiety.
Reduction: : The ketone group in the pyranone can be targeted for reduction to the corresponding alcohol.
Substitution: : Halogenated benzoates can undergo nucleophilic substitution, especially in the presence of strong bases or nucleophiles.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of alcohols from ketones.
Substitution: : Replacement of halogen atoms with different functional groups such as alkyl or aryl groups.
Scientific Research Applications
This compound is a versatile molecule with applications in various fields:
Chemistry: : Utilized as an intermediate for synthesizing more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigated for antimicrobial and anticancer properties.
Industry: : Used in developing new materials with specific electronic or optical properties.
Mechanism of Action
The compound's activity, particularly its biochemical applications, stems from its ability to interact with biological macromolecules such as proteins and DNA. The thiadiazole and pyranone moieties contribute to its binding affinity and specificity, interfering with molecular pathways crucial for cell survival and proliferation.
Molecular Targets and Pathways:Enzymes: : Inhibition of key enzymes involved in cell metabolism.
DNA Intercalation: : Binding to DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
When compared to similar compounds, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" stands out due to its multifunctional nature and potential broad-spectrum activity.
Similar Compounds:1,3,4-Thiadiazole derivatives: : Known for their antimicrobial and antiviral properties.
Pyranone-containing compounds: : Utilized for their anti-inflammatory and anticancer activities.
Halogenated benzoates: : Investigated for their role in developing pharmaceuticals and agrochemicals.
This complex structure opens up numerous avenues for future research and application development, making it a valuable asset in various scientific fields.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLYAAAFORIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.